2-Chloro-5-(trifluoromethoxy)benzoic Acid: A Strategic Fluorinated Scaffold
2-Chloro-5-(trifluoromethoxy)benzoic Acid: A Strategic Fluorinated Scaffold
The following technical guide details the properties, synthesis, and applications of 2-Chloro-5-(trifluoromethoxy)benzoic acid (CAS: 1261836-04-7). This document is structured for researchers and medicinal chemists requiring actionable data for drug design and organic synthesis.
Executive Summary
2-Chloro-5-(trifluoromethoxy)benzoic acid is a high-value fluorinated building block used primarily in the optimization of lead compounds for pharmaceutical and agrochemical applications. Distinguished by the simultaneous presence of an ortho-chloro substituent and a meta-trifluoromethoxy (-OCF
The -OCF
Physicochemical Profile
The physicochemical properties of this compound are dominated by the electron-withdrawing nature of both the chlorine and trifluoromethoxy groups, resulting in increased acidity and lipophilicity compared to unsubstituted benzoic acid.
Table 1: Key Technical Specifications
| Property | Value / Description |
| Chemical Name | 2-Chloro-5-(trifluoromethoxy)benzoic acid |
| CAS Number | 1261836-04-7 |
| Molecular Formula | C |
| Molecular Weight | 240.56 g/mol |
| Physical State | White to off-white solid powder |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |
| Predicted pKa | ~2.8 – 3.2 (Acidic due to inductive effects of Cl and OCF |
| Predicted LogP | ~3.5 – 3.8 (High lipophilicity) |
| H-Bond Donors/Acceptors | 1 Donor / 4 Acceptors |
Electronic & Steric Analysis
-
Electronic Effect: The -OCF
group is strongly electronegative ( ), deactivating the aromatic ring and increasing the acidity of the carboxylic acid. -
Conformational Bias: The 2-chloro substituent creates steric strain (the "ortho effect"), forcing the carboxylic acid group out of planarity with the benzene ring. This pre-organization is critical in binding affinity optimization for enzyme inhibitors.
Synthetic Methodologies
The synthesis of 2-Chloro-5-(trifluoromethoxy)benzoic acid generally follows three primary retrosynthetic pathways. The choice of pathway depends on the availability of precursors (e.g., toluene vs. aniline derivatives).
Diagram 1: Strategic Synthesis Pathways
Caption: Three convergent synthetic routes. Pathway 2 (Metal-Halogen Exchange) is preferred for lab-scale precision.
Detailed Protocol: Metal-Halogen Exchange (Pathway 2)
This method is preferred for generating high-purity material on a gram scale as it avoids the harsh oxidative conditions of Pathway 1.
Reagents:
-
1-Bromo-2-chloro-4-(trifluoromethoxy)benzene (1.0 eq)
-
i-Propylmagnesium chloride (2.0M in THF, 1.1 eq)
-
Dry CO
(gas or dry ice) -
Anhydrous THF
Step-by-Step Methodology:
-
Inert Atmosphere Setup: Flame-dry a 3-neck round bottom flask and purge with Argon. Add anhydrous THF and the aryl bromide precursor.
-
Exchange Reaction: Cool the solution to -20°C. Dropwise add i-PrMgCl over 15 minutes. The specific exchange of the Bromine (weaker bond) over Chlorine occurs due to the bond dissociation energy difference (C-Br < C-Cl).
-
Incubation: Stir at -20°C for 1 hour. A color change (often to yellow/brown) indicates the formation of the Grignard species.
-
Carboxylation: Bubble excess dry CO
gas through the solution (or pour the reaction mixture onto crushed dry ice) for 30 minutes. -
Quench & Workup: Quench with 1N HCl to pH 2. Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Hexane/Ethyl Acetate to yield the white solid acid.
Reactivity & Derivatization
The compound is a "divergent intermediate." The carboxylic acid allows for amide coupling, while the aryl chloride remains available for palladium-catalyzed cross-coupling.
Diagram 2: Divergent Reactivity Profile
Caption: The scaffold allows orthogonal functionalization. Note: The 2-Cl position is sterically hindered; Suzuki coupling usually requires elevated temperatures (>80°C).
Critical Reaction Note: 2-Position Sterics
The Chlorine at the 2-position provides significant steric hindrance. When performing amide couplings:
-
Recommended: Use highly active coupling agents like HATU or convert to the acid chloride using Oxalyl Chloride/DMF . Standard EDC/HOBt may result in sluggish kinetics.
-
Suzuki Coupling: If coupling at the Cl position is desired, it is best performed after the carboxylic acid has been converted to an ester or amide to prevent catalyst poisoning by the free acid.
Medicinal Chemistry Applications
This specific scaffold is utilized to modulate the Lipophilic Ligand Efficiency (LLE) of drug candidates.
-
Bioisosterism: The -OCF
group is often used as a bioisostere for a -CF or -Cl group. It offers a different bond angle (C-O-C bend approx 120°) compared to the linear C-C bond of a trifluoromethyl group, potentially accessing unique binding pockets. -
Metabolic Stability: The C-F bonds are metabolically inert. The ether linkage (-O-) in trifluoromethoxy is electronically deactivated by the fluorines, preventing O-dealkylation that is common with standard methoxy groups.
-
Case Study (Antiviral Research): Analogs of this benzoic acid have been cited in patent literature regarding HCV inhibitors , where the scaffold serves as a linker that positions the pharmacophore into a hydrophobic pocket of the viral polymerase [1].
Safety & Handling (MSDS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] |
| STOT-SE | H335 | May cause respiratory irritation. |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: All solid handling should occur within a fume hood to prevent inhalation of dust.
-
Storage: Store in a cool, dry place. Keep container tightly closed. Hydroscopic nature is minimal, but moisture protection is recommended to prevent caking.
References
-
Patent: Rod-like hepatitis C virus inhibitors containing the fragment {2-[4-(biphenyl-4-yl)-1H-imidazo-2-yl]pyrrolidine-1-carbonylmethyl}amine. WO2013067267A1. (2013).
-
Chemical Vendor Data: 2-Chloro-5-(trifluoromethoxy)benzoic acid (CAS 1261836-04-7).[3][4][5][6][7][8] CymitQuimica.
- General Methodology:Knochel, P. et al. Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents. Handbook of Functionalized Organometallics. (2005). (Reference for Metal-Halogen Exchange Protocol).
Sources
- 1. fishersci.com [fishersci.com]
- 2. 2-Chloro-5-(trifluoromethyl)benzoic acid | C8H4ClF3O2 | CID 688182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. eontrading.uk [eontrading.uk]
- 4. Page loading... [wap.guidechem.com]
- 5. 1261836-04-7 | 2-chloro-5-(trifluoromethoxy)benzoic acid - Aromsyn Co.,Ltd. [aromsyn.com]
- 6. halochem.com [halochem.com]
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- 8. Chloro benzoic acid | Sigma-Aldrich [sigmaaldrich.com]
